Methyl 12-hydroxystearate (CAS 141-23-1) is the methyl ester of 12-hydroxystearic acid (12-HSA), a saturated, hydroxylated C18 fatty acid. It is a white, waxy solid at room temperature, valued in industrial and research settings as a high-purity chemical intermediate. Its molecular structure, featuring a long hydrocarbon chain, a secondary hydroxyl group at the C12 position, and a methyl ester group, provides a unique combination of properties for use as a gelling agent, lubricant, and precursor in the manufacturing of high-performance greases, cosmetics, and polymers. The esterification of the carboxylic acid group significantly lowers its melting point and alters its solubility compared to its parent acid, 12-HSA, which are critical differentiators for processability and formulation.
Substituting Methyl 12-hydroxystearate (MHS) with its parent acid, 12-hydroxystearic acid (12-HSA), or its non-hydroxylated analog, methyl stearate, can lead to process failures and inconsistent product performance. The methyl ester group in MHS blocks the reactive carboxylic acid of 12-HSA, resulting in a lower melting point, reduced polarity, and significantly different solubility profiles, which are critical for ease of dispersion in non-polar systems like base oils for greases. Using 12-HSA directly introduces a reactive acid that undergoes saponification differently and requires higher processing temperatures. Conversely, substituting with methyl stearate eliminates the C12 hydroxyl group, which is essential for the hydrogen bonding that drives the formation of the fibrillar networks responsible for its thickening and structuring properties in organogels and greases. Therefore, the specific structure of MHS is non-interchangeable for applications requiring controlled rheology, specific thermal behavior, and predictable reactivity.
Methyl stearate lacks hydrogen bonding
Without the 12-hydroxyl group, non-hydroxylated stearates cannot form the hydrogen-bonded network required for gelation and high-temperature grease structure.
Methyl ricinoleate introduces oxidative lability
The cis-double bond in methyl ricinoleate creates oxidative sensitivity; methyl 12-hydroxystearate's saturated backbone maintains stability under thermal and acidic conditions.
Ethyl homolog alters melting and compatibility
Switching to ethyl 12-hydroxystearate shifts the melting range and solvent compatibility profile, which may affect thickener dispersion and final grease consistency.
Methyl 12-hydroxystearate exhibits a significantly lower melting point compared to its parent carboxylic acid, 12-hydroxystearic acid (12-HSA). Technical datasheets consistently report the melting point of Methyl 12-hydroxystearate to be in the range of 48–52°C. In contrast, the melting point of 12-HSA is approximately 75°C. This substantial reduction in melting temperature by over 20°C allows for easier and more energy-efficient dispersion and reaction in manufacturing processes, particularly for lubricants and cosmetics, by reducing the thermal input required to achieve a homogeneous melt.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 48 - 52 °C |
| Comparator Or Baseline | 12-Hydroxystearic Acid (12-HSA): ~75 °C |
| Quantified Difference | >20 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
A lower melting point reduces energy costs, shortens cycle times, and minimizes thermal degradation of other sensitive components during formulation.
In the production of lithium complex greases, Methyl 12-hydroxystearate offers more controlled saponification compared to 12-HSA. The reaction with lithium hydroxide releases methanol, which has a lower boiling point than the water produced when using 12-HSA. This facilitates faster removal of the reaction byproduct, leading to more efficient and controllable formation of fine soap fibers. This improved fiber structure results in greases with enhanced mechanical stability and better performance characteristics, representing a significant process advantage over direct saponification of the free acid.
| Evidence Dimension | Saponification Byproduct |
| Target Compound Data | Methanol (Boiling Point: 64.7 °C) |
| Comparator Or Baseline | 12-Hydroxystearic Acid (12-HSA) produces Water (Boiling Point: 100 °C) |
| Quantified Difference | Lower boiling point byproduct enables faster processing and de-watering. |
| Conditions | Typical grease cooking process (saponification with lithium hydroxide). |
This allows for more precise control over the grease thickener's crystal morphology, leading to more consistent batch-to-batch quality and superior mechanical properties in the final product.
The structuring capability of Methyl 12-hydroxystearate is critically dependent on the C12-hydroxyl group, a feature absent in its non-hydroxylated analog, methyl stearate. Studies on derivatives of 12-hydroxystearic acid (12-HSA) demonstrate that this hydroxyl group is essential for the hydrogen bonding that drives the self-assembly into self-assembled fibrillar networks (SAFiNs), which immobilize the solvent to form a gel. Comparative studies have shown that analogs derived from stearic acid (lacking the 12-hydroxyl group) are far less effective as organogelators. For example, derivatives of 12-HSA can form gels in various organic liquids at concentrations often much less than 1 wt%, a capability not shared by their stearic acid-based counterparts.
| Evidence Dimension | Gelling Efficiency |
| Target Compound Data | Forms stable organogels at low concentrations (<1 wt% in some solvents) due to C12-OH mediated hydrogen bonding. |
| Comparator Or Baseline | Methyl Stearate (lacks C12-OH group): Incapable of forming comparable self-assembled fibrillar networks for gelling. |
| Quantified Difference | Qualitative but fundamental: presence vs. absence of the primary gelling mechanism. |
| Conditions | Gelation in various organic liquids at room temperature. |
For applications requiring thickening or solid-structuring of oils and non-polar liquids, the hydroxyl group is non-negotiable, making methyl stearate an unsuitable substitute.
Methyl 12-hydroxystearate is a preferred precursor for premium lithium complex greases where process control and final product consistency are critical. Its lower melting point simplifies the initial blending stage, and the methanol byproduct of its saponification allows for faster, more efficient processing than the water produced by 12-HSA. This leads to the formation of finer, more uniform soap fibers, resulting in greases with improved mechanical stability and performance.
In formulations such as lipsticks, balms, and deodorant sticks, Methyl 12-hydroxystearate serves as an effective structuring and gelling agent for the oil phase. Its ability to form stable crystalline networks, a direct result of the C12-hydroxyl group, provides the desired texture and physical stability. The lower melting point compared to 12-HSA allows for incorporation into formulations at lower temperatures, protecting heat-sensitive active ingredients and fragrances.
As a chemical intermediate, Methyl 12-hydroxystearate provides a strategic advantage by protecting the carboxylic acid functionality. This allows for selective chemical modifications at the C12-hydroxyl group, such as reactions with isocyanates or transesterification with polyols to create specialized polyurethane additives, emollients, or lubricant esters. This selectivity is not possible when using 12-HSA without additional protection steps, making the methyl ester a more efficient starting material for these syntheses.
Irritant